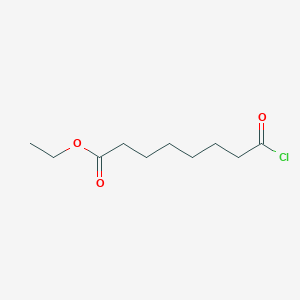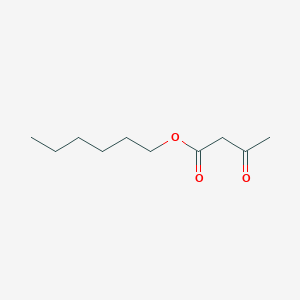
Ethyl 8-chloro-8-oxooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-chloro-8-oxooctanoate is a compound that is widely used in scientific research. It is a synthetic compound that is commonly used in the synthesis of other compounds. Ethyl 8-chloro-8-oxooctanoate is also used in scientific research to study its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of Ethyl 8-chloro-8-oxooctanoate is not fully understood. However, it is believed to act as a nucleophile in certain reactions. It is also believed to act as a carbonyl compound in other reactions.
Biochemical and Physiological Effects:
Ethyl 8-chloro-8-oxooctanoate has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic in high doses. It is also known to cause irritation to the skin and eyes.
Advantages and Limitations for Lab Experiments
Ethyl 8-chloro-8-oxooctanoate is a useful compound for lab experiments because it is readily available and relatively inexpensive. However, it is toxic in high doses, and care must be taken when handling it. It is also not very soluble in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many future directions for the study of Ethyl 8-chloro-8-oxooctanoate. One area of research could be the study of its mechanism of action in more detail. Another area of research could be the synthesis of new compounds using Ethyl 8-chloro-8-oxooctanoate as a starting material. Additionally, the study of the biochemical and physiological effects of Ethyl 8-chloro-8-oxooctanoate could be expanded upon. Finally, the development of new methods for the synthesis of Ethyl 8-chloro-8-oxooctanoate could be explored.
Synthesis Methods
Ethyl 8-chloro-8-oxooctanoate is synthesized through a reaction between ethyl 8-chlorooctanoate and sodium ethoxide. The reaction is carried out in ethanol, and the product is purified through distillation. The yield of the reaction is around 80%.
Scientific Research Applications
Ethyl 8-chloro-8-oxooctanoate is used in scientific research as a starting material for the synthesis of other compounds. It is also used in the study of the mechanism of action of certain compounds. Ethyl 8-chloro-8-oxooctanoate is commonly used in the synthesis of β-lactams, which are a class of antibiotics. It is also used in the synthesis of other compounds, such as dihydropyridines, which are used in the treatment of hypertension.
properties
CAS RN |
14113-02-1 |
|---|---|
Product Name |
Ethyl 8-chloro-8-oxooctanoate |
Molecular Formula |
C10H17ClO3 |
Molecular Weight |
220.69 g/mol |
IUPAC Name |
ethyl 8-chloro-8-oxooctanoate |
InChI |
InChI=1S/C10H17ClO3/c1-2-14-10(13)8-6-4-3-5-7-9(11)12/h2-8H2,1H3 |
InChI Key |
ZKXJSBHGOFAICL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCCC(=O)Cl |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)Cl |
Other CAS RN |
14113-02-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(Methylthio)benzo[d]oxazole](/img/structure/B78973.png)









![(17-Acetyloxy-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B78989.png)